molecular formula C27H28O5 B1589494 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose CAS No. 55726-19-7

5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose

Cat. No.: B1589494
CAS No.: 55726-19-7
M. Wt: 432.5 g/mol
InChI Key: NRCVVYSZYAHOMW-AWYPOSSQSA-N
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Description

5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose: is a synthetic organic compound with the molecular formula C27H28O5. It is a derivative of D-ribofuranose, a sugar molecule, and is characterized by the presence of trityl and isopropylidene protective groups. This compound is widely used as an intermediate in the synthesis of various biologically active molecules, including antiviral drugs and nucleoside analogues .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose typically involves the protection of the hydroxyl groups of D-ribofuranose. The process begins with the formation of the isopropylidene acetal by reacting D-ribofuranose with acetone in the presence of an acid catalyst.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while substitution can introduce various functional groups .

Scientific Research Applications

Chemistry: In chemistry, 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose is used as a building block for the synthesis of complex molecules. It serves as a protected intermediate that can be selectively deprotected to yield the desired product.

Biology: In biological research, this compound is used to synthesize nucleoside analogues, which are crucial for studying DNA and RNA functions. These analogues can be used as probes or inhibitors in various biochemical assays.

Medicine: In medicine, this compound is a key intermediate in the synthesis of antiviral drugs. These drugs are used to treat viral infections such as HIV and hepatitis.

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of nucleoside analogues and other biologically active molecules. Its stability and reactivity make it an ideal intermediate for industrial applications.

Comparison with Similar Compounds

  • 2,3-O-Isopropylidene-5-O-trityl-D-ribose
  • 2,3-O-Isopropylidene-5-O-trityl-β-D-ribofuranose
  • (3aR,6R,6aR)-2,2-dimethyl-6-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol

Uniqueness: 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose is unique due to its specific protective groups, which provide stability and selectivity in chemical reactions. The combination of trityl and isopropylidene groups allows for precise control over the reactivity of the molecule, making it a valuable intermediate in the synthesis of complex biologically active compounds .

Properties

IUPAC Name

(3aR,6R,6aR)-2,2-dimethyl-6-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28O5/c1-26(2)31-23-22(30-25(28)24(23)32-26)18-29-27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22-25,28H,18H2,1-2H3/t22-,23-,24-,25?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCVVYSZYAHOMW-AWYPOSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](OC([C@@H]2O1)O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441279
Record name 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55726-19-7
Record name 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose in the context of the research?

A: The research presented in the paper focuses on single electron transfer reactions (s#r#n1) with derivatives of 5-nitrouracil for the synthesis of novel pharmacological agents []. this compound plays a crucial role as a sugar derivative, specifically a ribofuranose, that participates in these reactions. The researchers successfully employed this compound in conjunction with 1-chloro-2,3:5,6-di-O-isopropylidene-1-nitro-D-mannofuranose as alkylating agents within the study.

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